

An In-depth Technical Guide on 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4-Dichlorobutanoic acid*

Cat. No.: *B12958408*

[Get Quote](#)

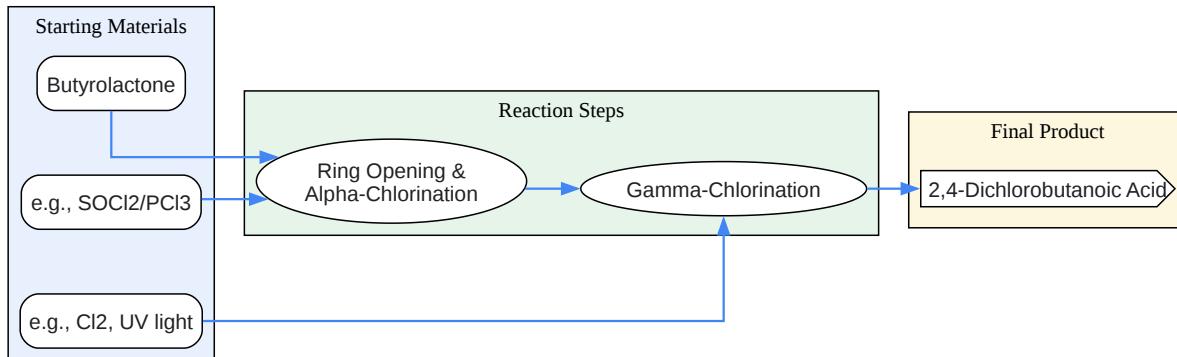
This guide provides a comprehensive overview of **2,4-Dichlorobutanoic acid**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical properties, synthesis, and analytical characterization, with a focus on practical applications and safety considerations.

Core Chemical and Physical Properties

2,4-Dichlorobutanoic acid is a halogenated carboxylic acid. The presence of chlorine atoms at the 2 and 4 positions significantly influences its reactivity and physical properties.

A summary of its key identifiers and computed properties is presented below.[\[1\]](#)[\[2\]](#)

Property	Value
IUPAC Name	2,4-dichlorobutanoic acid
CAS Number	18017-35-1
Molecular Formula	C4H6Cl2O2
Molecular Weight	156.99 g/mol
Canonical SMILES	C(CCl)C(C(=O)O)Cl
InChI Key	PBXMTUXTVCDLLU-UHFFFAOYSA-N
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3
Topological Polar Surface Area	37.3 Å ²
Complexity	84.1


Data sourced from PubChem.[\[1\]](#)[\[2\]](#)

Synthesis and Mechanistic Considerations

The synthesis of **2,4-Dichlorobutanoic acid** is not as widely documented as that of its aromatic analogue, 2,4-Dichlorophenoxyacetic acid. However, general principles of halogenation of aliphatic carboxylic acids can be applied. A plausible synthetic route involves the chlorination of a suitable butanoic acid derivative.

From a field perspective, controlling the regioselectivity of chlorination is the primary challenge in synthesizing this molecule. The alpha-position (C2) is activated by the carboxylic acid group, making it susceptible to halogenation, often via a Hell-Volhard-Zelinsky-type reaction. The gamma-position (C4) is less activated, and its chlorination would likely require different reaction conditions, possibly involving free-radical halogenation.

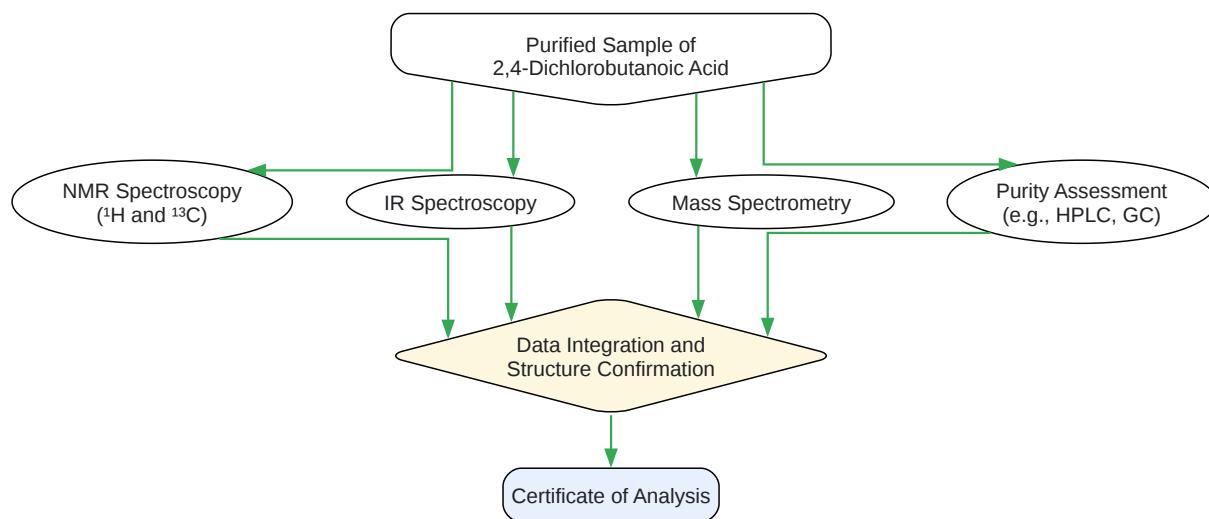
A conceptual synthesis workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2,4-Dichlorobutanoic acid**.

Spectroscopic and Analytical Characterization

For any researcher, robust analytical characterization is non-negotiable to confirm the identity and purity of a synthesized or procured compound.


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the C2, C3, and C4 positions. The proton at C2 will be a multiplet due to coupling with the C3 protons. The C3 protons will appear as a complex multiplet due to coupling with protons at both C2 and C4. The protons at C4 will likely be a triplet. The carboxylic acid proton will appear as a broad singlet.
- ^{13}C NMR: The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the electron-withdrawing chlorine and carboxylic acid groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm^{-1}). A sharp, strong absorption for the C=O (carbonyl) stretch will be observed around 1700 cm^{-1} . C-Cl stretching vibrations will be visible in the fingerprint region (typically 600-800 cm^{-1}).

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M , $M+2$, $M+4$) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.^[3]

An effective analytical workflow ensures the unambiguous identification of **2,4-Dichlorobutanoic acid**.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the characterization of **2,4-Dichlorobutanoic acid**.

Applications in Drug Development and Research

Halogenated organic acids like **2,4-Dichlorobutanoic acid** are valuable intermediates in organic synthesis. They can serve as building blocks for more complex molecules due to the reactive sites introduced by the chlorine atoms and the carboxylic acid group.

In the context of drug development, such compounds can be used in the synthesis of novel pharmacologically active agents. The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for screening. For instance, it is listed as an impurity of Levetiracetam, an anti-convulsant medication, indicating its potential role as a starting material or intermediate in related syntheses.[\[1\]](#)

Toxicology and Safety Profile

While specific toxicological data for **2,4-Dichlorobutanoic acid** is not extensively available, it is prudent to handle it with the care afforded to other halogenated carboxylic acids. For comparison, the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is harmful if swallowed, can cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[\[4\]](#)[\[5\]](#)

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) for **2,4-Dichlorobutanoic acid** before handling.

Conclusion

2,4-Dichlorobutanoic acid is a chemical compound with significant potential as an intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique structure, with two chlorine atoms and a carboxylic acid functional group, provides multiple avenues for chemical modification. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in a research and development setting.

References

- PubChem. **2,4-Dichlorobutanoic acid** | C4H6Cl2O2.
- NIST. Methyl 2,4-dichlorobutanoate. National Institute of Standards and Technology. [\[Link\]](#)
- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [\[Link\]](#)
- PubChem. 3,4-Dichlorobutanoic acid | C4H6Cl2O2.
- PubChem. 4,4-Dichlorobutanoic acid | C4H6Cl2O2.
- 24d.info. Toxicology of 2,4-D. 24d.info. [\[Link\]](#)
- PubChem. 2,2-Dichlorobutanoic acid | C4H6Cl2O2.
- PubMed. Effect of 2,4-dichlorophenoxy acetic acid on rabbit duodenum. PubMed. [\[Link\]](#)
- ResearchGate. Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent.
- ResearchGate. (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 12647097 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 14686677 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,4-dichlorobutanoate [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tmmedia.in [tmmedia.in]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2,4-Dichlorobutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12958408#2-4-dichlorobutanoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com